1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
2-[(4-ethylphenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-10-3-5-11(6-4-10)9-15-12(13)7-8-14-15;/h3-8H,2,9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRROJPGGLMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-β-Keto Ester Cyclization
The foundational approach for pyrazole synthesis involves cyclocondensation of β-keto esters with hydrazines. For 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine, this requires:
- 4-Ethylbenzylhydrazine synthesis :
$$ \text{4-Ethylbenzyl chloride} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, 0-5°C}} \text{4-Ethylbenzylhydrazine} $$ - β-Keto ester selection : Ethyl 3-nitroacetoacetate enables direct amine formation post-cyclization through nitro group reduction.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | Reflux (78°C) |
| Time | 12-16 hours |
| Catalyst | Piperidine (0.1 eq) |
This method yields 1-(4-ethylbenzyl)-3-methyl-5-nitro-1H-pyrazole, which undergoes catalytic hydrogenation (H₂, 10% Pd/C, EtOH) to produce the free base amine.
Regioselective Functionalization Strategies
Directed C5 Amination via Electrophilic Substitution
Pyrazole rings exhibit predictable electrophilic substitution patterns influenced by existing substituents:
Bromination at C5 :
$$ \text{1-(4-Ethylbenzyl)-3-methyl-1H-pyrazole} + \text{Br}_2 \xrightarrow{\text{AcOH, 40°C}} \text{5-Bromo derivative} $$
Methyl groups at C3 direct electrophiles to C4/C5 positions, with C5 preference observed in acetic acid.Buchwald-Hartwig Amination :
$$ \text{5-Bromo derivative} + \text{NH}3 \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{Target amine} $$
This transition metal-catalyzed coupling achieves >85% conversion in dioxane at 100°C.
N1-Alkylation Methodologies
Mitsunobu Reaction for Regioselective Substitution
To avoid N2 alkylation competing products:
$$ \text{1H-Pyrazol-5-amine} + \text{4-Ethylbenzyl alcohol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{N1-substituted product} $$
Diisopropyl azodicarboxylate (DIAD) mediates O→N transfer with complete regioselectivity.
Hydrochloride Salt Formation
Acid-Base Titration in Anhydrous Conditions
$$ \text{Free base} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{Hydrochloride salt} $$
Critical parameters:
- Stoichiometric HCl gas introduction
- Anhydrous diethyl ether as anti-solvent
- Crystal seeding for controlled precipitation
Industrial-Scale Considerations
Process Optimization from Patent Literature
Adapting methodologies from teneligliptin manufacturing:
- Solvent selection : Replacement of pyridine with ethanol/water mixtures
- Continuous flow hydrogenation : Enhances nitro group reduction efficiency
- Quality control : HPLC purity assessment using Gemini® C18 columns (250 × 4.6 mm) with 1.0 mL/min gradient elution
Spectroscopic Characterization Data
Comparative IR Spectral Features
| Compound Stage | Key Absorptions (cm⁻¹) |
|---|---|
| Nitro intermediate | 1520 (NO₂ asym), 1350 (NO₂ sym) |
| Amine free base | 3380 (NH₂), 1620 (C=N) |
| Hydrochloride salt | 2500-3000 (NH⁺), 1615 (C=N) |
¹H NMR Profiling (DMSO-d₆, 300 MHz)
- Aromatic region : δ 7.25-7.40 (m, 4H, ArH)
- Ethyl group : δ 2.65 (q, 2H, CH₂CH₃), 1.20 (t, 3H, CH₂CH₃)
- Methylene bridge : δ 5.10 (s, 2H, NCH₂Ar)
- Amine protons : δ 6.80 (s, 2H, NH₂)
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group at the 5-position of the pyrazole ring undergoes alkylation with alkyl halides or sulfates. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity.
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methylated pyrazole derivative | 75-80% | Selective alkylation at the amine |
| Ethyl bromide | NaH, THF, reflux, 8h | N-Ethylated pyrazole derivative | 65-70% | Competitive ring alkylation observed |
Key Findings :
-
Alkylation efficiency depends on steric hindrance from the 4-ethylphenylmethyl group.
-
Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. This is critical for modifying bioavailability in drug development.
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2h | N-Acetylated derivative | 85-90% | High regioselectivity for amine |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C→RT, 4h | N-Benzoylated derivative | 70-75% | Requires inert atmosphere |
Mechanistic Insight :
-
Pyridine neutralizes HCl, preventing protonation of the amine and ensuring nucleophilic attack.
-
Steric effects from the 4-ethylphenyl group moderately slow reaction kinetics compared to simpler pyrazoles.
Condensation Reactions
The amine participates in Schiff base formation with aldehydes, enabling access to imine-linked derivatives.
Structural Impact :
-
The 4-ethylphenylmethyl group reduces imine stability due to steric strain .
-
Acidic conditions (e.g., AcOH) catalyze imine formation but risk protonating the amine .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes nitration and sulfonation, though substituents direct reactivity.
| Reaction | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 4-Nitro-pyrazole derivative | 40-45% | Meta-directing effects dominate |
| Sulfonation (SO₃/H₂SO₄) | 80°C, 4h | Pyrazole sulfonic acid | 30-35% | Low yield due to deprotonation challenges |
Substituent Effects :
-
The electron-donating amine group activates the pyrazole ring but competes with the electron-withdrawing HCl salt.
-
Steric bulk from the 4-ethylphenylmethyl group limits substitution at proximal positions.
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | MeOH/H₂O, RT, 3h | Tetradentate Cu(II) complex | Antibacterial studies |
| Pd(OAc)₂ | DMF, 80°C, 6h | Square-planar Pd(II) complex | Suzuki coupling catalyst |
Findings :
-
Complexes exhibit enhanced stability compared to unsubstituted pyrazole ligands.
-
The HCl counterion can participate in hydrogen bonding within the crystal lattice.
Reductive Amination
The amine reacts with ketones or aldehydes in reductive amination to form secondary amines.
| Carbonyl Compound | Reducing Agent | Product | Yield | Notes |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH, RT, 12h | N-Cyclohexyl derivative | 55-60% | Mild conditions prevent over-reduction |
| Formaldehyde | H₂, Raney Ni, 50°C, 6h | N-Methylated product | 70-75% | High-pressure hydrogenation required |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. For example, it may act as a selective inhibitor for certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance selectivity and potency against specific targets .
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Studies have reported that these compounds can exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of various pyrazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms of pyrazole derivatives revealed that this compound effectively inhibited COX enzymes in vitro. This was correlated with decreased levels of inflammatory markers in treated cellular models .
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Para-ethyl (electron-donating) in the target compound increases lipophilicity compared to halogenated analogs (e.g., 3-chloro or 4-CF₃), which may improve membrane permeability .
- Steric Effects : Bulky groups like tert-butyl (e.g., 3-tert-butyl analog) may hinder interactions with target proteins compared to the flexible benzyl group .
- Positional Isomerism : Substitution on the benzyl ring (e.g., 3-chloro vs. 4-ethyl) significantly alters electronic properties and binding modes .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 1-(1-methylbutyl)-1H-pyrazol-5-amine, which lacks ionic character) .
Biological Activity
1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The unique structure of this compound, characterized by the presence of an ethyl group on the phenyl ring, influences its biological interactions and reactivity.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This indicates that the compound contains a pyrazole ring, which is known for its diverse biological activities. The ethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to various therapeutic effects. For instance, it may act as an inhibitor or modulator of key enzymes involved in inflammatory pathways or cancer cell proliferation.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. A comparative analysis with similar compounds shows that those with additional substituents on the pyrazole ring often enhance antimicrobial efficacy.
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in mediating inflammatory responses.
Table 1: Summary of Anti-inflammatory Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine | COX Inhibition | 25 | |
| Similar Pyrazole Derivative A | COX Inhibition | 30 | |
| Similar Pyrazole Derivative B | Cytokine Inhibition | 20 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has garnered attention due to their ability to induce apoptosis in various cancer cell lines. The compound has shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Table 2: Anticancer Efficacy
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in vitro and showed a reduction in edema in animal models when compared to standard anti-inflammatory drugs .
- Anticancer Research : Another research project focused on the compound's effects on various cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis through caspase activation pathways .
- Antimicrobial Testing : In a comparative study against common pathogens, the compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.
Q & A
Q. What are the common synthetic routes for 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, pyrazole cores are often constructed via Vilsmeier–Haack formylation or condensation of hydrazines with diketones. Key intermediates like 5-chloro-3-methylpyrazole derivatives are generated through cyclization and oxidation, followed by substitution with 4-ethylbenzyl groups. Phosphorus oxychloride (POCl₃) is frequently used for cyclization under reflux (120°C), and final hydrochlorides are formed via acid treatment .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectral and crystallographic methods:
- IR and NMR : Identify functional groups (e.g., NH₂ at ~3400 cm⁻¹ in IR) and aromatic proton environments (δ 6.5–7.5 ppm in ¹H NMR) .
- X-ray crystallography : Resolves bond lengths, angles, and substituent orientation. For example, single-crystal studies of analogous pyrazoles show planar pyrazole rings with dihedral angles <10° between substituents .
Q. What in vitro bioactivity assays are typically conducted for this compound?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Enzyme inhibition : Carbonic anhydrase I/II inhibition studies using spectrophotometric methods (e.g., esterase activity with 4-nitrophenyl acetate) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield using statistical experimental design?
Response surface methodology (RSM) or Taguchi orthogonal arrays are employed to minimize trials while maximizing yield. For example, varying reaction temperature, solvent polarity, and catalyst loading in a factorial design can identify optimal conditions. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states, guiding experimental parameter selection .
Q. How to address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., varying MIC values) may arise from assay conditions (pH, inoculum size) or compound purity. Solutions include:
- Dose-response curves : Quantify activity trends across concentrations.
- Comparative studies : Test compounds under identical conditions using standardized protocols (e.g., CLSI guidelines).
- Metabolic stability assays : Assess compound degradation in biological matrices .
Q. What computational methods aid in understanding the compound's mechanism of action?
- Molecular docking : Predict binding modes to targets (e.g., bacterial enzymes or carbonic anhydrase) using AutoDock or Schrödinger.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., RMSD analysis for stability).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. How does crystallography validate the compound's structure and inform reactivity?
Single-crystal X-ray diffraction confirms bond hybridization (e.g., sp² carbons in pyrazole rings) and steric effects. For example, bulky 4-ethylphenyl groups may induce torsional strain, reducing electrophilic substitution reactivity. Crystallographic data also guide salt formation (e.g., hydrochloride stability via N–H···Cl hydrogen bonds) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., acyl chlorides) .
- Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .
- Data interpretation : Cross-validate computational predictions with experimental results to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
